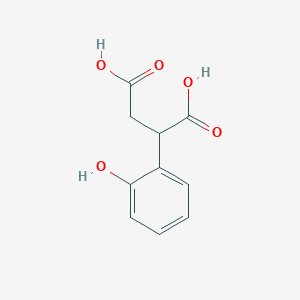

2-(2-羟基苯基)琥珀酸

描述

Synthesis Analysis

The synthesis of succinic acid derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of deuterium-labelled 2-(1-methylalkyl)succinic acids is described, which involves alkylation, Krapcho decarboxylation with D2O, and hydrolysis reactions . Similarly, the synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives is achieved through a one-pot reaction involving aromatic amines and diethyl malonate . These methods could potentially be adapted for the synthesis of 2-(2-Hydroxyphenyl)succinic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of succinic acid derivatives is often confirmed using various spectroscopic techniques such as mass spectrometry, IR, NMR, and sometimes X-ray structure analysis . These techniques would be essential in determining the structure of 2-(2-Hydroxyphenyl)succinic acid, ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

Succinic acid derivatives can undergo a variety of chemical reactions. For example, an unexpected rearrangement reaction was observed during the identification of 2-(2'-octenyl) succinic acid in urine samples . This indicates that succinic acid derivatives can participate in complex reactions, which could be relevant when considering the reactivity of 2-(2-Hydroxyphenyl)succinic acid in biological systems or synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of succinic acid derivatives are influenced by their molecular structure. For instance, the synthesis of tris(2-hydroxyethyl)ammonium salts of succinic acid reveals the role of interionic electrostatic interactions in structure stabilization . These interactions could also play a role in the properties of 2-(2-Hydroxyphenyl)succinic acid, affecting its solubility, melting point, and reactivity. Additionally, the efficient biosynthesis of high-value succinic acid using a multienzyme cascade and whole-cell catalysis demonstrates the potential for biotechnological production and application of succinic acid derivatives .

科学研究应用

聚合物合成

2-(2-羟基苯基)琥珀酸已经在聚合物化学领域得到了探索。Short等人(2018年)的研究利用琥珀酸作为合成芳香单体如2,5-二羟基对苯二甲酸的前体。然后使用这些单体生成一系列具有不同性质的共聚物,特别是在玻璃化转变温度(Short et al., 2018)方面。

微生物体内代谢途径

Burlingame和Chapman(1983年)的研究表明大肠杆菌可以利用芳香酸,包括苯丙酸的变体(与2-(2-羟基苯基)琥珀酸相关),作为唯一的碳源进行生长。这项研究揭示了涉及这些酸转化为其他化合物如琥珀酸的代谢途径(Burlingame & Chapman, 1983)。

作用机制

Target of Action

It’s worth noting that succinic acid, a component of this compound, is an essential component of the krebs or citric acid cycle . Therefore, it’s plausible that 2-(2-Hydroxyphenyl)succinic acid may interact with enzymes or proteins involved in this metabolic pathway.

Mode of Action

Succinic acid, a part of this compound, serves as an electron donor in the production of fumaric acid and fadh2 in the krebs cycle . This suggests that 2-(2-Hydroxyphenyl)succinic acid might interact with its targets in a similar manner, contributing to energy production within cells.

Biochemical Pathways

Succinic acid, a component of 2-(2-Hydroxyphenyl)succinic acid, plays a crucial role in the Krebs cycle, a central metabolic pathway involved in cellular respiration . In this cycle, succinic acid is converted into fumaric acid, producing FADH2, which is then used in the electron transport chain to generate ATP, the cell’s main energy currency .

Pharmacokinetics

Succinic acid is known to be water-soluble and can be metabolized in the body via the Krebs cycle .

Result of Action

Considering the role of succinic acid in the krebs cycle, it’s plausible that 2-(2-hydroxyphenyl)succinic acid might contribute to energy production within cells .

属性

IUPAC Name |

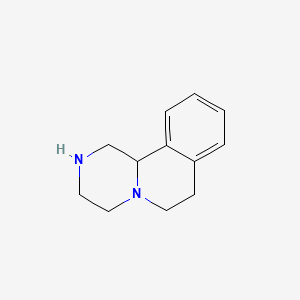

2-(2-hydroxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHNNMHVDJWLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284580 | |

| Record name | 2-(2-hydroxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73923-83-8 | |

| Record name | NSC37765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

methanone](/img/structure/B1295794.png)